Protohypericin
Übersicht
Beschreibung
Protohypericin ist eine natürlich vorkommende Verbindung, die in der Gattung Hypericum vorkommt, insbesondere in Hypericum perforatum, allgemein bekannt als Johanniskraut. Es ist ein Vorläufer von Hypericin, einem polycyclischen aromatischen Dianthraquinon, und bekannt für seine photodynamischen Eigenschaften. This compound ähnelt strukturell Hypericin, unterscheidet sich jedoch in seiner chemischen Zusammensetzung und seinen biologischen Aktivitäten .
2. Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: this compound kann aus Emodinanthron synthetisiert werden, das aus Emodin gewonnen wird. Die Synthese umfasst die Dimerisierung von Emodinanthron in Wasser unter Mikrowellenbestrahlung, gefolgt von Photocyclisierung unter sichtbarer Lichtbestrahlung, um this compound zu erhalten . Die Reaktionsbedingungen sind mild und die Gesamtausbeute ist hoch.
Industrielle Produktionsmethoden: Die industrielle Produktion von this compound beinhaltet biotechnologische Ansätze, darunter die Pflanzengewebekultur und die großtechnische Produktion in Bioreaktoren. Diese Methoden nutzen die biosynthetischen Pfade von Hypericum-Arten, um this compound in beträchtlichen Mengen zu produzieren .
Wissenschaftliche Forschungsanwendungen
Protohypericin hat eine breite Palette an Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Wird als Vorläufer bei der Synthese von Hypericin und seinen Derivaten verwendet.
Medizin: Wird wegen seiner antiviralen, antibakteriellen und entzündungshemmenden Eigenschaften untersucht.
Industrie: Wird bei der Herstellung von natürlichen Photosensibilisatoren für verschiedene Anwendungen eingesetzt.
5. Wirkmechanismus
This compound entfaltet seine Wirkung hauptsächlich durch seine photodynamischen Eigenschaften. Nach Belichtung mit sichtbarem Licht erzeugt this compound reaktive Sauerstoffspezies (ROS) und Singulett-Sauerstoff, die für seine biologischen Aktivitäten verantwortlich sind. Diese reaktiven Spezies können in Krebszellen Apoptose und Nekrose induzieren, was this compound zu einem potenziellen Kandidaten für die photodynamische Therapie macht . Zu den beteiligten molekularen Zielstrukturen und Signalwegen gehören die Erzeugung von ROS, Antiangiogenese und die Hemmung des ERK-Signalwegs .
Wirkmechanismus
Target of Action
Protohypericin is a precursor to hypericin, a compound found in St. John’s Wort (Hypericum perforatum) that has been used for its antidepressant and wound healing properties
Mode of Action
The mode of action of this compound involves a series of oxidation and photoactivation steps. Specifically, the oxidation of emodin dianthrone forms this compound, and further oxidation of the methyl group of this compound forms protopseudohypericin . These compounds are then photoactivated to form hypericin and pseudohypericin, respectively .
Biochemical Pathways
The biochemical pathway of this compound involves the polyketide pathway, which is catalyzed by plant-specific type III polyketide synthases (PKSs) . The conversion of emodin to hypericin is a complex process that is solely catalyzed by Hyp-1, a Bet.v.1 class allergen from H. perforatum .
Result of Action
The result of this compound’s action is the formation of hypericin and pseudohypericin. Hypericin is a photosensitive and red-colored naphthodianthrone that has been reported as the bioactive compound responsible for reversing depression symptoms .
Action Environment
The action of this compound is influenced by environmental factors such as light and temperature. The photoactivation of this compound and protopseudohypericin into hypericin and pseudohypericin, respectively, requires visible light . Furthermore, the synthesis of this compound can be achieved under mild conditions with an overall yield over two steps of 92% using emodinanthrone as a starting material .
Biochemische Analyse
Biochemical Properties
Protohypericin plays a crucial role in the biosynthesis of hypericin . The enzyme responsible for this conversion, Hyp-1, has been identified . This compound interacts with Hyp-1, which catalyzes the conversion of this compound to hypericin .
Cellular Effects
The cellular effects of this compound are primarily related to its conversion to hypericin. Hypericin has been reported to have various pharmacological effects, including reversing depression symptoms
Molecular Mechanism
The molecular mechanism of this compound involves its conversion to hypericin by the enzyme Hyp-1 . This conversion is a complex process and is solely catalyzed by Hyp-1 .
Temporal Effects in Laboratory Settings
It is known that Hyp-1 transcripts are present at higher levels in dark-grown cell cultures compared to light-grown cell cultures .
Metabolic Pathways
This compound is involved in the metabolic pathway leading to the formation of hypericin . It interacts with the enzyme Hyp-1 in this process .
Subcellular Localization
It is known to accumulate in the dark glands of Hypericum species
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Protohypericin can be synthesized from emodinanthrone, which is derived from emodin. The synthesis involves the dimerization of emodinanthrone in water with microwave assistance, followed by photocyclization under visible light irradiation to yield this compound . The reaction conditions are mild, and the overall yield is high.
Industrial Production Methods: Industrial production of this compound involves biotechnological approaches, including plant tissue culture and bioreactor-based large-scale production. These methods utilize the biosynthetic pathways of Hypericum species to produce this compound in significant quantities .
Analyse Chemischer Reaktionen
Arten von Reaktionen: Protohypericin unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:
Oxidation: this compound kann bei Belichtung mit sichtbarem Licht oxidiert werden, um Hypericin zu bilden.
Reduktion: Reduktionsreaktionen können this compound wieder in seine Vorläuferformen umwandeln.
Substitution: this compound kann mit verschiedenen Reagenzien Substitutionsreaktionen eingehen, um Derivate zu bilden.
Häufige Reagenzien und Bedingungen:
Oxidation: Sichtbares Licht wird üblicherweise zur Oxidation von this compound zu Hypericin verwendet.
Reduktion: Reduktionsmittel wie Natriumborhydrid können verwendet werden.
Substitution: Verschiedene organische Reagenzien können unter milden Bedingungen eingesetzt werden.
Hauptprodukte, die gebildet werden:
Hypericin: Das Hauptprodukt, das durch die Oxidation von this compound gebildet wird.
Derivate: Verschiedene substituierte Derivate können durch Substitutionsreaktionen synthetisiert werden.
Vergleich Mit ähnlichen Verbindungen
Protohypericin ähnelt strukturell und funktionell anderen Naphthodianthronen, wie z. B.:
Hypericin: Die oxidierte Form von this compound, bekannt für ihre starken photodynamischen Eigenschaften.
Pseudohypericin: Eine verwandte Verbindung mit ähnlichen biologischen Aktivitäten.
Protopseudohypericin: Ein weiterer Vorläufer, der nach Bestrahlung mit sichtbarem Licht in Pseudohypericin umgewandelt werden kann.
Einzigartigkeit: this compound ist einzigartig aufgrund seiner Rolle als Vorläufer von Hypericin und seiner besonderen photodynamischen Eigenschaften. Seine Fähigkeit, nach Lichteinwirkung reaktive Sauerstoffspezies zu erzeugen, macht es zu einer wertvollen Verbindung für die Forschung und therapeutische Anwendungen .
Eigenschaften
IUPAC Name |
9,11,13,16,18,20-hexahydroxy-5,24-dimethylheptacyclo[13.11.1.12,10.03,8.019,27.021,26.014,28]octacosa-1,3,5,8,10,12,14(28),15(27),16,18,20,23,25-tridecaene-7,22-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H18O8/c1-9-3-11-19(13(31)5-9)29(37)25-17(35)7-15(33)23-24-16(34)8-18(36)26-28(24)22(21(11)27(23)25)12-4-10(2)6-14(32)20(12)30(26)38/h3-8,33-38H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DPKVSJZTYNGFAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)C2=C(C3=C(C=C(C4=C3C(=C5C6=CC(=CC(=O)C6=C(C7=C(C=C(C4=C57)O)O)O)C)C2=C1)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H18O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30203269 | |
Record name | Protohypericin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
506.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
548-03-8 | |
Record name | Protohypericin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000548038 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Protohypericin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30203269 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Dibenzo(a,o)perylene-7,16-dione, 1,3,4,6,8,15-hexahydroxy-10,11-dimethyl- | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Protohypericin?
A: this compound has a molecular formula of C30H16O8 and a molecular weight of 504.44 g/mol. []
Q2: How is the structure of this compound related to Hypericin?
A: this compound is a photochemical precursor to Hypericin. Upon exposure to light and oxygen, this compound undergoes a photocyclization reaction, forming Hypericin. Structurally, this compound lacks the two internal carbon-carbon bonds that bridge its two anthrone moieties, which are present in Hypericin. [, ]
Q3: What spectroscopic techniques are used to characterize this compound?
A: this compound can be characterized using various techniques including UV/Vis spectroscopy, fluorescence spectroscopy, mass spectrometry (MS), nuclear magnetic resonance (NMR), and electronic circular dichroism (ECD). [, , ]
Q4: How does light exposure affect this compound content in St. John's Wort extracts?
A: Exposing St. John's Wort extracts to light, even for a short period, can significantly reduce the amount of this compound while increasing the Hypericin content. [, ] This is a crucial consideration for the standardization and quality control of St. John's Wort products. []
Q5: Can the photoconversion of this compound be controlled or prevented during extraction and analysis?
A: Yes, working under dark conditions and using amber glassware can minimize the photoconversion of this compound during extraction and handling. [, , ] Additionally, specific analytical methods have been developed to quantify both this compound and Hypericin without inducing photoconversion during the analysis. []
Q6: What strategies can improve the stability and bioavailability of this compound?
A: Encapsulation in nanoparticles and formulation with specific carriers are being explored to enhance this compound's stability and bioavailability. [] These approaches aim to protect the compound from degradation and facilitate its delivery to target sites.
Q7: Does this compound possess intrinsic photocytotoxic activity?
A: While this compound itself exhibits minimal photocytotoxicity, its photoconversion to Hypericin significantly enhances this activity. [] The difference in photocytotoxicity between the two compounds is most pronounced at shorter irradiation times, highlighting the importance of Hypericin formation for its biological activity. []
Q8: How does this compound compare to Hypericin in terms of necrosis avidity?
A: this compound, while structurally similar to Hypericin, exhibits weaker aggregation tendencies in solution. [] Despite this, studies using radiolabeled this compound in rat models demonstrate its ability to target and accumulate in necrotic tissues, indicating its potential as a necrosis-avid agent. [, ]
Q9: Has this compound shown potential in tumor imaging and therapy?
A: Research indicates that radiolabeled this compound can target necrotic regions within tumors, suggesting its potential application in tumor imaging. [] Preclinical studies using a mouse model of non-small cell lung cancer have shown promising results with radioiodinated this compound, particularly when combined with a vascular disrupting agent to induce tumor necrosis. []
Q10: Is there information available about the metabolism and excretion of this compound?
A10: Research specifically focusing on the metabolic fate and excretion pathways of this compound is currently limited.
Q11: What analytical methods are used to quantify this compound and Hypericin in plant material and extracts?
A: High-performance liquid chromatography (HPLC) coupled with various detection methods, such as ultraviolet-visible (UV/Vis) spectroscopy, fluorescence detection, and mass spectrometry (MS), are commonly employed to analyze this compound and Hypericin. [, , , ]
Q12: How does the choice of extraction method affect the determination of this compound and Hypericin content?
A: The extraction method significantly influences the recovery of this compound and Hypericin from plant material. Studies have shown that different solvents and extraction techniques can lead to variations in the quantified amounts of these compounds. [, ]
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.